1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone
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Overview
Description
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its vibrant color and is often used in dyeing processes. It has significant applications in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone typically involves the condensation of 2-hydroxynaphthaldehyde with aniline under acidic conditions. The reaction is carried out in the presence of a catalyst such as ammonium acetate in ethanol. The reaction mixture is heated to reflux, and the product is obtained after cooling and filtration . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Scientific Research Applications
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development due to its ability to interact with biological molecules.
Industry: It is used as a dye in textile and paper industries due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone involves its ability to form strong hydrogen bonds with various biological molecules. The azomethine group in the compound can interact with proteins and enzymes, potentially interfering with their normal functions. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone can be compared with other Schiff bases and azo compounds. Similar compounds include:
1-(2-Hydroxynaphthylazo)-2-naphthol: Another azo compound with similar dyeing properties.
4-(2-Hydroxynaphthylazo)benzene-1,3-diol: A Schiff base with comparable biological activities. The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit strong biological activities
Properties
CAS No. |
14197-06-9 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-[3-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)14-6-4-7-15(11-14)19-20-18-16-8-3-2-5-13(16)9-10-17(18)22/h2-11,22H,1H3 |
InChI Key |
LNHOACYTGIAXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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